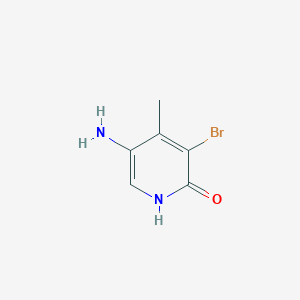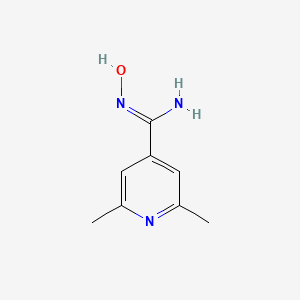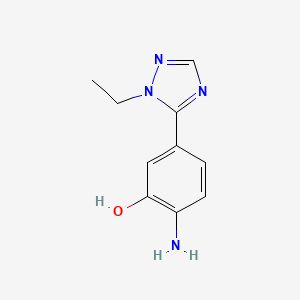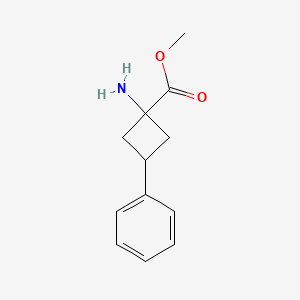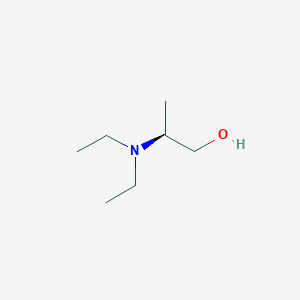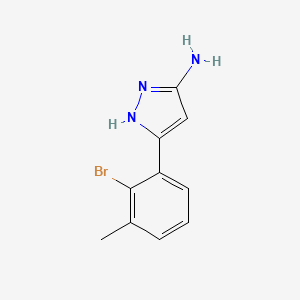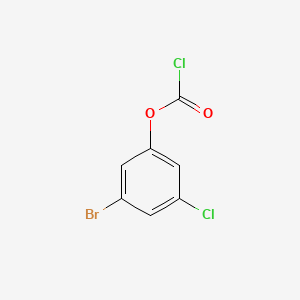
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O4S and a molecular weight of 234.31 g/mol . This compound is characterized by a cyclobutane ring substituted with diethyl and methylsulfonyl groups, as well as a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Diethyl Groups: The diethyl groups are introduced via alkylation reactions using diethyl halides under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone or carboxylate derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the diethyl and methylsulfonyl groups, resulting in different chemical properties.
3,3-Diethylcyclobutanecarboxylic acid: Similar structure but lacks the methylsulfonyl group.
1-(Methylsulfonyl)cyclobutane-1-carboxylic acid: Lacks the diethyl groups.
Uniqueness
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both diethyl and methylsulfonyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H18O4S |
|---|---|
分子量 |
234.31 g/mol |
IUPAC名 |
3,3-diethyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O4S/c1-4-9(5-2)6-10(7-9,8(11)12)15(3,13)14/h4-7H2,1-3H3,(H,11,12) |
InChIキー |
NCEUIOYUVIUVBC-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(C1)(C(=O)O)S(=O)(=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





